4-Bromo-2-cyano-6-nitrophenylacetic acid
Overview
Description
4-Bromo-2-cyano-6-nitrophenylacetic acid is an organic compound with the molecular formula C9H5BrN2O4 This compound is characterized by the presence of bromine, cyano, and nitro functional groups attached to a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyano-6-nitrophenylacetic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-cyano-6-nitrophenylacetic acid. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial. Catalysts and advanced purification techniques like crystallization or chromatography are often employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-cyano-6-nitrophenylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating.
Reduction: Hydrogen gas, palladium on carbon, solvents (e.g., ethanol), room temperature to moderate heating.
Oxidation: Potassium permanganate, acidic or basic conditions, elevated temperatures.
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: 4-Amino-2-cyano-6-nitrophenylacetic acid.
Oxidation: 4-Bromo-2-carboxy-6-nitrophenylacetic acid.
Scientific Research Applications
Chemistry
In chemistry, 4-Bromo-2-cyano-6-nitrophenylacetic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and compounds.
Biology
In biological research, this compound can be used to study the effects of brominated and nitroaromatic compounds on biological systems. It serves as a model compound for understanding the interactions and toxicity of similar substances.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The presence of multiple functional groups provides opportunities for designing molecules with specific biological targets.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of products with specific properties required in various applications.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyano-6-nitrophenylacetic acid depends on its specific application. In chemical reactions, the bromine, cyano, and nitro groups participate in various transformations, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-cyano-6-nitrophenylacetic acid
- 4-Bromo-2-cyano-6-aminophenylacetic acid
- 4-Bromo-2-carboxy-6-nitrophenylacetic acid
Uniqueness
4-Bromo-2-cyano-6-nitrophenylacetic acid is unique due to the combination of bromine, cyano, and nitro groups on the phenylacetic acid backbone. This combination of functional groups provides distinct reactivity and properties compared to similar compounds. For example, the presence of the nitro group can significantly influence the compound’s electronic properties and reactivity in substitution and reduction reactions.
Properties
IUPAC Name |
2-(4-bromo-2-cyano-6-nitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-6-1-5(4-11)7(3-9(13)14)8(2-6)12(15)16/h1-2H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJHOBWVJGJDOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)CC(=O)O)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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